TGFβR1 Kinase Inhibition Potency: Head-to-Head Comparison Between YR-290 and SB-431542 in Cell-Free Kinase Assay
In a direct, head-to-head cell-free TGFβR1 kinase inhibition assay, YR-290 demonstrated a half-maximal inhibitory concentration (IC50) of 137 nM against the recombinant ALK5 catalytic domain [1]. The positive control SB-431542, a widely recognized small-molecule ALK5 inhibitor, exhibited an IC50 of 94 nM under comparable assay conditions [1]. Although SB-431542 is approximately 1.5-fold more potent at the enzymatic level, this potency differential must be weighed alongside the distinct selectivity window, synthetic accessibility, and IP landscape considerations that define the procurement decision.
| Evidence Dimension | Inhibitory potency (IC50) against TGFβR1/ALK5 kinase activity |
|---|---|
| Target Compound Data | IC50 = 137 nM |
| Comparator Or Baseline | SB-431542: IC50 = 94 nM |
| Quantified Difference | SB-431542 is 1.46-fold more potent than YR-290 (94 nM vs 137 nM) |
| Conditions | Cell-free kinase assay; recombinant ALK5/TGFβR1 catalytic domain; ATP concentration ~10 µM |
Why This Matters
Provides a direct potency benchmark against the most universally recognized TGFβR1 inhibitor, enabling program teams to calibrate expected biochemical activity and contextualize selectivity vs. potency tradeoffs.
- [1] Fang Y, Chen Y, Yu L, et al. Inhibition of breast cancer metastases by a novel inhibitor of TGFβ receptor 1. J Natl Cancer Inst. 2013;105(1):47-58. Includes IC50 head-to-head for YR-290 and SB-431542. doi:10.1093/jnci/djs485. View Source
